O-Benzoylhydroxylamine

Overview

Description

O-Benzoylhydroxylamine is a versatile electrophilic aminating reagent widely used in organic synthesis. It is particularly valuable in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates . The compound’s ability to facilitate the construction of carbon-nitrogen bonds makes it an essential tool in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with benzoyl chloride in the presence of a base. The reaction typically proceeds as follows:

- Hydroxylamine hydrochloride is neutralized with a base such as sodium hydroxide.

- Benzoyl chloride is then added to the reaction mixture, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: O-Benzoylhydroxylamine undergoes various types of chemical reactions, including:

Electrophilic Amination: It is widely used in transition metal-catalyzed electrophilic amination reactions to form carbon-nitrogen bonds.

Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form amines and amides.

Hydroamination: It can be used in hydroamination reactions to add amine groups to alkenes.

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include various amines, amides, and nitrogen-containing heterocycles .

Scientific Research Applications

Pharmaceutical Development

O-Benzoylhydroxylamine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for the modification and creation of complex molecules necessary for effective medications.

Case Study: IDO1 Inhibition

Recent research highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapies. The parent compound demonstrated sub-micromolar inhibition levels, indicating its promise in antitumor applications. Structure-activity relationship studies revealed that modifications, such as halogenation on the aromatic ring, significantly enhanced potency (Table 1) .

| Compound Structure | IC50 (μM) |

|---|---|

| O-Benzylhydroxylamine | 0.90 |

| Halogenated derivative 1 | 0.20 |

| Halogenated derivative 2 | 0.15 |

Organic Synthesis

In organic synthesis, this compound is utilized to create complex molecules with specific functional groups. It plays a crucial role in reactions that require precise control over molecular structure.

Example: Remote Desaturation

A study focused on using this compound in remote desaturation reactions demonstrated its effectiveness without the need for protecting groups. This approach simplifies the synthesis process and enhances yields .

Analytical Chemistry

This compound is employed as a reagent in analytical methods to detect and quantify specific compounds, improving the accuracy of chemical analyses.

Application: Electrophilic Amination

As one of the most widely used electrophilic aminating reagents, O-benzoylhydroxylamines facilitate various amination reactions, contributing to advancements in synthetic methodologies .

Biochemical Research

In biochemical research, this compound is instrumental in studies related to enzyme inhibition and protein interactions. Its ability to selectively inhibit enzymes provides insights into biological processes and potential therapeutic targets.

Example: Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways, thus contributing to our understanding of enzyme function and regulation .

Material Science

The unique chemical properties of this compound make it valuable in material science, particularly in developing new coatings and polymers that enhance performance characteristics.

Application: Coatings Development

Studies indicate that this compound can improve the durability and functionality of coatings used in various industrial applications .

Mechanism of Action

The mechanism by which O-Benzoylhydroxylamine exerts its effects involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through the following steps:

Activation: The compound is activated by a transition metal catalyst, forming a reactive intermediate.

Nucleophilic Attack: The activated intermediate undergoes nucleophilic attack by a nitrogen-containing nucleophile, resulting in the formation of a carbon-nitrogen bond.

Reductive Elimination: The final step involves reductive elimination, releasing the desired product and regenerating the catalyst.

Comparison with Similar Compounds

O-Benzoylhydroxylamine can be compared with other similar compounds, such as:

O-Benzylhydroxylamine: This compound is also used as an aminating agent but has different reactivity and selectivity profiles.

O-Acetylhydroxylamine: Another aminating agent with distinct properties and applications.

Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-nitrogen bonds. Its versatility and efficiency make it a preferred choice in many synthetic applications .

Biological Activity

O-Benzoylhydroxylamine (OBHA) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological significance, mechanisms of action, structural properties, and potential therapeutic applications, drawing from diverse research findings and case studies.

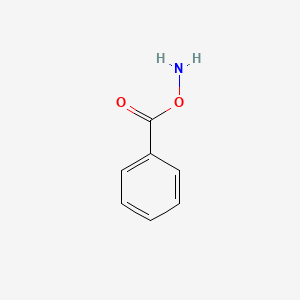

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group attached to a benzoyl moiety, with the molecular formula and a molecular weight of 137.14 g/mol. Its structure can be represented as follows:

- Inhibition of IDO1 : this compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. Studies have shown that it exhibits sub-micromolar inhibitory activity against IDO1, with an IC50 value of approximately 0.90 μM. This inhibition can potentially enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell activity .

- DPP-IV Inhibition : OBHA also functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant for its anti-diabetic effects. DPP-IV inhibitors are used to manage type 2 diabetes by increasing insulin levels and decreasing glucagon levels in the bloodstream .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound includes parameters such as lipophilicity and molecular size, which influence its absorption and distribution:

- LogP (Octanol-water partition coefficient) : A logP value of 1.28 indicates moderate hydrophobicity, suggesting favorable absorption characteristics .

- Molecular Volume : The molar volume is reported to be 121.12 cm³/mol, which is crucial for predicting blood-brain barrier permeability and overall bioavailability .

Table 1: Summary of Biological Activities

| Activity | Mechanism | IC50 Value | Therapeutic Implications |

|---|---|---|---|

| IDO1 Inhibition | Prevents tryptophan degradation | 0.90 μM | Enhances anti-tumor immunity |

| DPP-IV Inhibition | Increases insulin levels | Not specified | Management of type 2 diabetes |

Case Study: Antitumor Activity

A study focused on the antitumor effects of this compound revealed its ability to enhance T-cell responses in murine models. The administration of OBHA resulted in significant tumor regression in treated subjects compared to controls, highlighting its potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing and handling O-Benzoylhydroxylamine in experimental settings?

this compound is typically supplied as a crystalline solid. For experimental use:

- Solubility : Dissolve in organic solvents like DMSO (~10 mg/mL) or DMF (~5 mg/mL). For aqueous solutions, dissolve directly in PBS (pH 7.2) at ~1 mg/mL.

- Storage : Store at -20°C in anhydrous form; aqueous solutions should be used within 24 hours to avoid decomposition.

- Handling : Use inert gas purging for organic solvent stock solutions. Minimize residual organic solvents in biological assays to avoid physiological interference .

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | ~10 | Room temperature |

| DMF | ~5 | Room temperature |

| PBS (pH 7.2) | ~1 | Freshly prepared |

Q. How does the benzoyl group in this compound influence its reactivity in amination reactions?

The benzoyl moiety acts as both an activating and directing group. In copper-catalyzed reactions, it facilitates oxidative addition to the metal center, enabling selective amination of substrates like zinc enolates. Without copper, elevated temperatures favor acylation over amination due to direct nucleophilic attack on the carbonyl .

Advanced Research Questions

Q. What are the key considerations for designing copper-catalyzed amination reactions using this compound?

- Catalytic System : Use CuCl₂ with bipyridine ligands to promote oxidative addition and suppress side reactions.

- Substrate Compatibility : Test esters, amides, and phosphonates; ensure enolate stability under reaction conditions.

- Temperature : Maintain ≤25°C to favor amination over acylation.

- Workflow : Monitor reaction progress via LC-MS or TLC, and optimize ligand-to-copper ratios for yield improvement .

Q. How can researchers address contradictions in reaction outcomes under varying catalytic conditions?

Contradictions often arise from competing pathways:

- With Copper : Amination dominates due to oxidative coupling.

- Without Copper/Thermal Conditions : Acylation occurs via direct nucleophilic substitution.

Resolution Strategy : - Conduct control experiments with/without copper.

- Use kinetic studies to identify rate-determining steps.

- Characterize intermediates via NMR or X-ray crystallography .

Q. What methodological approaches evaluate this compound's inhibitory activity against DPP-IV in antidiabetic research?

- Enzyme Assays : Measure IC₅₀ using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in recombinant DPP-IV systems.

- Selectivity Screening : Test against DPP-8/9 isoforms to confirm specificity.

- In Vivo Models : Administer in diabetic rodent models (e.g., streptozotocin-induced) and monitor glucose tolerance.

- Data Validation : Cross-validate with Western blotting (DPP-IV expression) and pharmacokinetic profiling .

Q. How should researchers ensure reproducibility in synthesizing this compound derivatives?

- Documentation : Follow Beilstein Journal guidelines: detail solvent purity, catalyst batches, and reaction scales.

- Characterization : Provide NMR (¹H/¹³C), HRMS, and elemental analysis for new compounds.

- Supporting Information : Include synthetic procedures for >5 derivatives in supplementary files, referencing established protocols .

Properties

IUPAC Name |

amino benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHSQBVHSJQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202898 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54495-98-6 | |

| Record name | O-Benzoylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzoylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.